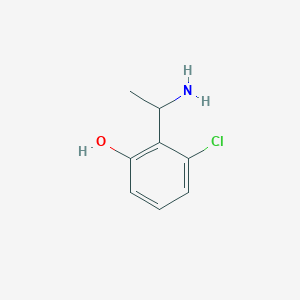

2-(1-Aminoethyl)-3-chlorophenol

Description

2-(1-Aminoethyl)-3-chlorophenol is a phenolic compound featuring a benzene ring substituted with a chlorine atom at the 3-position and a 1-aminoethyl group (-CH2CH2NH2) at the 2-position.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(1-aminoethyl)-3-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3 |

InChI Key |

VDVGTTGFYZTAJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(1-Aminoethyl)-3-chlorophenol

Direct Alkylation of m-Chlorophenol with Aminoethyl Precursors

One classical approach to synthesize this compound involves the alkylation of m-chlorophenol with ethylene amine derivatives or olefinic compounds under catalytic conditions:

Catalyst and Conditions : The reaction uses alumina-based catalysts such as delta alumina or mixtures of gamma and alpha alumina monohydrate. The process is conducted under elevated temperatures (100–500 °C) and pressures (21–35 atmospheres), with ethylene or substituted olefins as alkylating agents.

Reaction Mechanism : m-Chlorophenol undergoes electrophilic substitution at the ortho-position relative to the hydroxyl group, where the olefinic compound (e.g., ethylene or allyl amine) adds across the aromatic ring, forming the 2-alkyl or 2-aminoalkyl substituted phenol.

Example : Reaction of m-chlorophenol with allyl amine over delta alumina catalyst produces 2-(1-methyl-2-aminoethyl)-3,5-dimethylphenol, a close analogue to the target compound, indicating the feasibility of aminoethyl substitution via this route.

Yields and Purification : The products are isolated by filtration of the reaction mixture followed by fractionation. The process yields high purity compounds with minimal by-products due to the catalytic selectivity.

| Parameter | Conditions/Values |

|---|---|

| Catalyst | Delta alumina, gamma/alpha alumina mixture |

| Temperature | 100–500 °C |

| Pressure | 21–35 atmospheres |

| Reaction time | ~1 hour |

| Yield | Good to excellent (varies by substrate) |

| Purification | Filtration and fractionation |

Nitration and Reduction Route via 3-Chloro-2-nitrophenol Intermediate

Another well-documented and widely used method involves a two-step process starting from m-chlorophenol:

Step 1: Nitration of m-Chlorophenol to 3-chloro-2-nitrophenol

Reaction : m-Chlorophenol is subjected to nitration using concentrated nitric acid in an acetate solvent (glacial acetic acid), which acts both as solvent and mild catalyst.

Conditions : The reaction is typically carried out at mild temperatures (0–30 °C) to control substitution and minimize by-products.

Advantages : Using acetic acid as solvent avoids strongly acidic conditions (e.g., sulfuric acid), which can lead to undesired side reactions such as hydroxyl group substitution and low yields.

Yield : The molar yield of 3-chloro-2-nitrophenol intermediate ranges around 20–22% after column purification.

Step 2: Reduction of 3-chloro-2-nitrophenol to 3-chloro-2-aminophenol

Reaction : The nitro group is reduced to an amino group using hydrazine hydrate in a mixed solvent of alcohol and water, in the presence of ferrous sulfate as a reducing catalyst.

Conditions : The reaction proceeds under mild conditions, typically room temperature to moderate heating, ensuring high selectivity and yield.

Yield and Purity : The reduction step achieves approximately 98% molar yield with product purity reaching about 99%, as confirmed by NMR and chromatographic analyses.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | m-Chlorophenol + HNO3 in acetic acid, 0–30 °C | 20–22 | Column purification required |

| Reduction | 3-chloro-2-nitrophenol + hydrazine hydrate + FeSO4 | ~98 | High purity, mild conditions |

Alternative Reduction Using Tin/Hydrochloric Acid

Method : 4-chloro-2-nitrophenol, a positional isomer, has been reduced to 2-amino-4-chlorophenol using tin metal and hydrochloric acid, a classical reduction method.

Applicability : While this method is more traditional, it can be adapted for 3-chloro-2-nitrophenol reduction, but often involves harsher conditions and generates tin waste.

Subsequent Functionalization : The resulting aminochlorophenol can be further reacted with ethylene derivatives to introduce the aminoethyl side chain.

Aminoethyl Side Chain Introduction via Reductive Amination or Nucleophilic Substitution

Reductive Amination : 3-chloro-2-aminophenol can be reacted with acetaldehyde or other aldehydes followed by reduction to form the 2-(1-aminoethyl) substituent.

Nucleophilic Substitution : Alternatively, the amino group can be alkylated with haloethyl compounds (e.g., 2-chloroethylamine) under basic conditions to yield the target compound.

Catalysts and Solvents : Typical solvents include ethanol or acetic acid; catalysts may include mild acids or bases depending on the reaction pathway.

Analytical Data and Characterization

The intermediates and final products are characterized by:

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the substitution pattern and integrity of the aminoethyl side chain.

Melting Point : For example, 3-chloro-2-nitrophenol intermediate melts at 123–124 °C.

Purity : High purity (>99%) is achieved after chromatographic purification.

Spectroscopic Confirmation : Mass spectrometry and IR spectroscopy further validate functional groups.

Summary Table of Preparation Routes

| Route | Key Steps | Catalysts/Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct alkylation on m-chlorophenol | Alkylation with allyl amine or ethylene | Alumina catalysts (delta, gamma) | Good to excellent | One-step, catalytic, scalable | High temp/pressure, catalyst cost |

| Nitration + Reduction | Nitration in acetic acid + reduction with hydrazine hydrate | Acetic acid, HNO3, hydrazine hydrate, FeSO4 | Nitration: 20–22; Reduction: ~98 | Mild conditions, high purity | Multi-step, lower nitration yield |

| Tin/HCl reduction | Reduction of nitrophenol | Sn, HCl | Moderate | Well-established | Harsh conditions, toxic waste |

| Reductive amination/alkylation | Aminoethyl side chain introduction | Aldehydes, reducing agents | Variable | Flexible functionalization | Additional steps, purification |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(1-Aminoethyl)-3-chlorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides. This reaction typically requires a base such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a metal catalyst.

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry:

2-(1-Aminoethyl)-3-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.

Biology:

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool in understanding biological pathways.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for the modification of its functional groups, enabling the design of molecules with specific biological activities.

Industry:

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in aromatic stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Effects

3-[(1R)-2-Chloro-1-hydroxyethyl]phenol

- Structure: Features a 2-chloro-1-hydroxyethyl group at the 3-position of phenol.

- Key Differences: The hydroxyl group in place of the amino group alters hydrogen-bonding capacity and acidity. The stereochemistry (R-configuration) may influence interactions in chiral environments .

- Reactivity: The presence of both -Cl and -OH groups could enhance solubility in polar solvents compared to the aminoethyl analog.

2-Amino-1-(3-chlorophenyl)ethanol (CAS 53360-89-7)

- Structure: A 3-chlorophenyl group bonded to an ethanolamine (-CH2CH2NH2) side chain.

- Key Differences: The ethanolamine group introduces an additional hydroxyl group, increasing hydrophilicity. This compound’s molecular weight (171.62 g/mol) is comparable to the target compound, but its biological activity may differ due to the hydroxyl group’s role in receptor binding .

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

- Structure: Fluorine at the 4-position and a 1-aminoethyl group at the 2-position.

- Key Differences: Fluorine’s smaller size and higher electronegativity compared to chlorine reduce steric hindrance and increase the phenol’s acidity (pKa ~8–10 vs. ~9–11 for 3-Cl derivatives). The hydrochloride salt enhances water solubility .

Positional Isomerism and Electronic Effects

- 3-Chloro vs. 4-Fluoro Substitution: 3-Chloro: Electron-withdrawing effect deactivates the ring, directing electrophilic substitution to the 2- or 4-positions. This may stabilize the aminoethyl group’s resonance interactions . 4-Fluoro: Stronger inductive effects increase ring deactivation but allow for unique dipole interactions in molecular recognition .

- Aminoethyl vs. Methylaminoethyl Groups: Compounds like 3-(1-hydroxy-2-(methylamino)ethyl)phenol (M.W. 167.21) exhibit reduced basicity compared to primary amines, impacting protonation states under physiological conditions .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the recommended synthetic pathways for 2-(1-Aminoethyl)-3-chlorophenol, and how do reaction parameters (e.g., catalysts, solvents) influence yield and purity?

- Methodological Answer : A common approach involves coupling 3-chlorophenol derivatives with ethylamine precursors via nucleophilic substitution or reductive amination. For example, catalytic hydrogenation of a nitrile intermediate (e.g., 3-chlorophenylacetonitrile) using palladium or Raney nickel under controlled pH (6–8) can yield the aminoethyl moiety. Solvent polarity (e.g., ethanol vs. THF) and temperature (25–60°C) significantly affect reaction kinetics and byproduct formation. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization is critical to isolate the compound ≥95% purity .

Q. How can researchers characterize the hydrogen-bonding interactions of this compound to predict its bioactivity?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify hydrogen-bond donors (N–H, O–H stretching at 3300–3500 cm⁻¹) and acceptors (C=O, aromatic C–Cl). Computational methods like density functional theory (DFT) optimize molecular geometry and calculate electrostatic potential surfaces to map interaction sites. Comparative studies with analogs (e.g., 2-chlorophenol lacking the aminoethyl group) reveal how functional groups modulate binding to enzymes or receptors .

Q. What spectroscopic techniques are most effective for determining the dissociation constant (pKa) of this compound in aqueous solutions?

- Methodological Answer : UV-Vis spectrophotometry is widely used, monitoring absorbance shifts (e.g., 250–300 nm) across pH gradients (2–12). Prepare buffered solutions (ionic strength 0.1 M) and titrate using HCl/NaOH. The Henderson-Hasselbalch equation correlates pH-dependent spectral changes to pKa. For enhanced accuracy at elevated temperatures (25–175°C), high-pressure cells with in-situ pH probes are recommended, as demonstrated for monochlorophenols .

Advanced Research Questions

Q. How can contradictory data on the biological efficacy of this compound across cell lines or pathogen models be resolved?

- Methodological Answer : Systematic meta-analysis of experimental conditions (e.g., cell viability assays vs. enzyme inhibition studies) is essential. Control for variables like solvent carriers (DMSO vs. saline), exposure time (acute vs. chronic), and metabolic activity (e.g., cytochrome P450 interactions). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. qPCR for gene expression). Structural analogs (e.g., 3-((1R)-1-amino-3-hydroxypropyl)-2-chlorophenol) provide comparative insights into substituent effects on bioactivity .

Q. What advanced strategies are available to study the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Use OECD Guideline 307 for soil degradation studies: incubate compound-spiked soil under aerobic/anaerobic conditions, and quantify residuals via HPLC-MS/MS. For photodegradation, employ simulated sunlight (λ > 290 nm) in aqueous solutions, analyzing intermediates by GC-MS. Computational tools like EPI Suite predict biodegradation half-lives and toxicity thresholds. Environmental fate models must account for chlorophenol-specific adsorption coefficients (Koc) and hydrolysis rates .

Q. How does the stereochemistry of this compound influence its interaction with chiral biological targets?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates R/S configurations. Circular dichroism (CD) spectroscopy confirms absolute configuration. Molecular docking (e.g., AutoDock Vina) compares binding modes of enantiomers to targets like G-protein-coupled receptors. In vitro assays with enantiopure samples (≥99% ee) reveal stereospecific activity differences, as seen in structurally related aminoethylphenols .

Comparative and Structural Analysis

Q. How does this compound compare to its structural analogs in terms of reactivity and bioactivity?

- Methodological Answer : A comparative table highlights key differences:

| Compound | Functional Groups | Reactivity Insights | Bioactivity Example |

|---|---|---|---|

| This compound | Aminoethyl, Cl, OH | Enhanced H-bonding vs. 2-chlorophenol | Moderate antimicrobial activity |

| 3-Chlorophenol | Cl, OH | Lacks amino group; lower nucleophilicity | Weak enzyme inhibition |

| 3-Amino-1-propanol | Amino, OH | Aliphatic chain; no aromatic stabilization | Limited receptor binding |

Such comparisons guide structure-activity relationship (SAR) studies, emphasizing the aminoethyl group's role in target engagement .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for synthesis/purification, wear nitrile gloves, and avoid skin contact (LD50 data inferred from chlorophenol analogs). Spills require absorption with diatomaceous earth, followed by disposal as hazardous waste (EPA Class D). Monitor airborne particulates (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) using real-time sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.